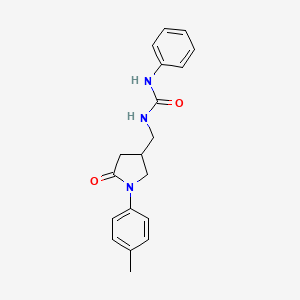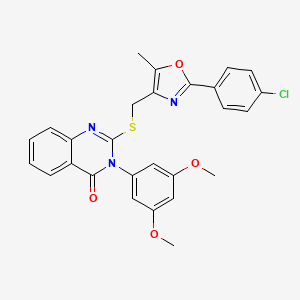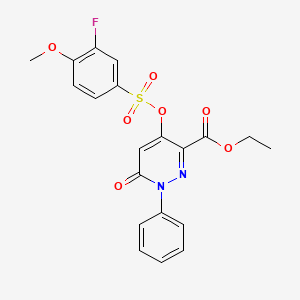![molecular formula C17H17N3O3 B2518236 2,3-dimethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide CAS No. 1396557-74-6](/img/structure/B2518236.png)
2,3-dimethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,3-dimethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide” is a chemical compound that has gained significant attention in scientific research due to its potential biological activity. It belongs to the class of organic compounds known as phenylpyrimidines .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, pyrazolo[1,5-a]pyrimidines were synthesized from the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines . Another study reported the synthesis of 38 pyrazolo[3,4-b]pyridine derivatives based on scaffold hopping and computer-aid drug design .Aplicaciones Científicas De Investigación
Pyrazolo[3,4-b]pyridines belong to the bicyclic heterocyclic compounds, which include five congeners [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]. These compounds can exist in two isomeric forms : Pyrazolo[3,4-b]pyridines belong to the bicyclic heterocyclic compounds, which include five congeners: [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]. These compounds can exist in two isomeric forms: 1H-pyrazolo[3,4-b]pyridines (1) and 2H-pyrazolo[3,4-b]pyridines (2) (see Figure 1). Their structural resemblance to purine bases (adenine and guanine) has piqued the interest of medicinal chemists .
!Figure 1
Synthetic Methods
Several synthetic routes have been employed to access these compounds. Notably, the reaction sequence developed by Donaire-Arias et al. provides an efficient and green synthesis . Further scale-up reactions have demonstrated practicality and efficiency.
a. Kinase Inhibitors: Certain pyrazolo[3,4-b]pyridines exhibit kinase inhibitory activity. For instance, compounds 14, 13, and 15 have shown significant inhibitory effects with low IC50 values .
Mecanismo De Acción
Target of Action
The primary target of 2,3-dimethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is the Cyclin-Dependent Kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation .
Mode of Action
2,3-dimethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide interacts with CDK2, inhibiting its activity . This interaction results in a significant alteration in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 disrupts the normal cell cycle, particularly the transition from the G1 phase to the S phase . This disruption affects downstream cellular processes, including DNA replication and cell division .
Pharmacokinetics
The compound’s inhibitory activity against cdk2 suggests it can reach its target in the cell and exert its effects .
Result of Action
The molecular effect of 2,3-dimethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide’s action is the inhibition of CDK2, leading to altered cell cycle progression . On a cellular level, this results in reduced cell proliferation and the induction of apoptosis within cells .
Propiedades
IUPAC Name |
2,3-dimethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-22-15-8-5-6-13(16(15)23-2)17(21)18-10-12-11-19-20-9-4-3-7-14(12)20/h3-9,11H,10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGVFVKCDRSVPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC2=C3C=CC=CN3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2518153.png)
![2-[[1-(3-Methoxy-1-methylpyrazole-4-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2518154.png)

![7-(4-chlorophenyl)-3-(2,4-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2518158.png)


![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2518163.png)



![N-[3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-2-(1-oxoisoquinolin-2-yl)acetamide](/img/structure/B2518167.png)


![4-[4-(4-Bromophenyl)-2-pyrimidinyl]benzenol](/img/structure/B2518176.png)